molecular formula C5H9N3S B1327112 N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine CAS No. 1060817-72-2

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Cat. No. B1327112
CAS RN: 1060817-72-2
M. Wt: 143.21 g/mol
InChI Key: QNLGXALTUJAMMA-UHFFFAOYSA-N
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Description

“N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” is a compound with the molecular formula C5H9N3S . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” consists of a 1,3,4-thiadiazole ring substituted with a methyl group at the 4th position and a N-methyl methanamine group at the 1st position .


Physical And Chemical Properties Analysis

“N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” has a molecular weight of 143.21 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of 1,2,3-Triazoles

“N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” could potentially be used in the synthesis of 1,2,3-triazoles . 1,2,3-triazoles are nitrogen-containing heterocyclic compounds that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Drug Discovery

This compound could be used in drug discovery, particularly in the development of new pharmaceuticals . For example, many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Biological Activity

The compound could be used to study biological activity. For instance, 1,2,3-triazoles have been found to exhibit various biological activities .

Organic Synthesis

“N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” could be used in organic synthesis, particularly in the development of new synthetic methodologies .

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which could potentially be synthesized from “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine”, have been found to exhibit potent antimicrobial activity . These compounds were tested against E. coli, B. mycoides, and C. albicans, with four compounds outperforming the others in terms of antimicrobial activity .

Cytotoxic Activity

1,3,4-thiadiazole derivatives have been found to exhibit cytotoxic activity . A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Future Directions

The future research directions could involve exploring the potential biological activities of “N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine” and its derivatives, given the known bioactivities of 1,3,4-thiadiazole derivatives . Further studies could also focus on the development of efficient synthesis methods for this compound.

properties

IUPAC Name

N-methyl-1-(4-methylthiadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGXALTUJAMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649336
Record name N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

CAS RN

1060817-72-2
Record name N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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